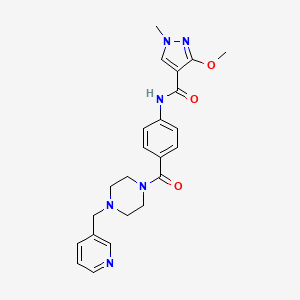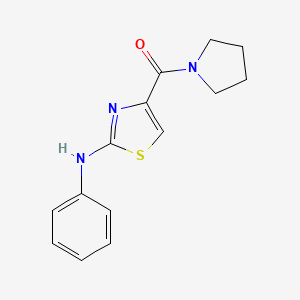
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as PAT-M1, is a small molecule drug candidate that has been studied for its potential therapeutic applications. This compound has a unique chemical structure that is composed of a thiazole ring, a phenyl group, and a pyrrolidine ring.
Mécanisme D'action
The mechanism of action of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of cell growth and survival. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have several biochemical and physiological effects. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to improve cognitive function and protect against neurodegeneration. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. Additionally, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to have therapeutic potential in several areas of research, making it a promising drug candidate. However, one limitation of using (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone. One direction is to further investigate its mechanisms of action and its potential therapeutic applications in cancer, neurological disorders, and inflammation. Another direction is to develop more efficient synthesis methods for (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone and other related compounds. Additionally, it may be possible to modify the chemical structure of (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone to improve its solubility and other properties, making it a more effective drug candidate.
Méthodes De Synthèse
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can be synthesized through a multi-step process that involves the formation of the thiazole ring, the addition of the phenyl group, and the attachment of the pyrrolidine ring. The synthesis method has been described in detail in several research articles, and it involves the use of various reagents and catalysts.
Applications De Recherche Scientifique
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in several areas of research. Some of the most notable research areas include cancer treatment, neurological disorders, and inflammation. In cancer research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation research, (2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone has been shown to reduce inflammation and pain.
Propriétés
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-8-4-5-9-17)12-10-19-14(16-12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZHTCHYKDUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Phenylamino)thiazol-4-yl)(pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



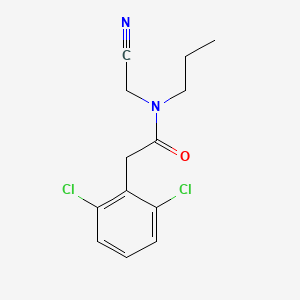
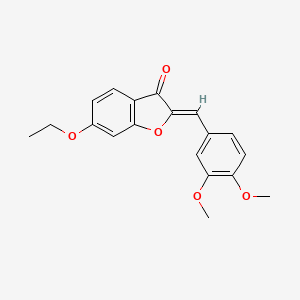
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
![2-bromo-5-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2819890.png)
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

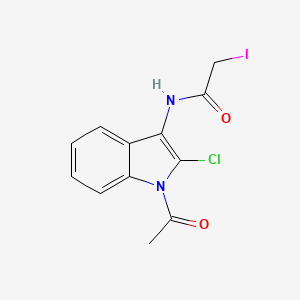
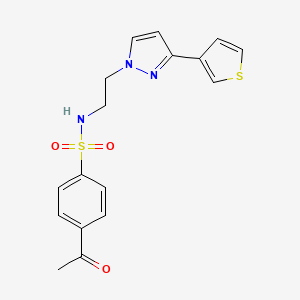
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819898.png)
